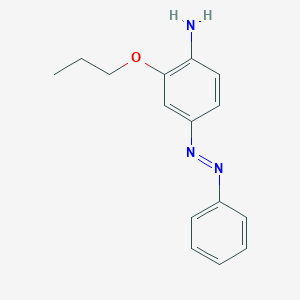

4-phenyldiazenyl-2-propoxyaniline

描述

4-phenyldiazenyl-2-propoxyaniline: is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries due to their vibrant colors. This particular compound is known for its applications in dyeing and pigmentation processes.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-phenyldiazenyl-2-propoxyaniline typically involves the diazotization of aniline followed by coupling with 2-propoxybenzenamine. The reaction conditions often include acidic environments to facilitate the diazotization process.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.

化学反应分析

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.

Reduction: Reduction of the azo group can result in the formation of corresponding amines.

Substitution: The aromatic ring can participate in electrophilic substitution reactions, introducing different substituents onto the ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and hydrogen gas are often used.

Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride or iron(III) chloride.

Major Products:

Oxidation: Oxidized derivatives of the original compound.

Reduction: Corresponding amines.

Substitution: Various substituted derivatives depending on the electrophile used.

科学研究应用

Chemistry: In chemistry, 4-phenyldiazenyl-2-propoxyaniline is used as a precursor for the synthesis of more complex azo compounds and dyes. Its unique structure allows for various modifications, making it a versatile compound in synthetic chemistry.

Biology: In biological research, this compound is used as a staining agent due to its vibrant color. It helps in visualizing cellular components under a microscope.

Medicine: While not widely used in medicine, derivatives of this compound are being explored for their potential therapeutic properties, particularly in targeting specific cellular pathways.

Industry: In the industrial sector, this compound is primarily used in the production of dyes and pigments. Its stability and color properties make it suitable for use in textiles, plastics, and inks.

作用机制

The mechanism of action of 4-phenyldiazenyl-2-propoxyaniline involves its interaction with cellular components, primarily through its azo group. The compound can undergo reduction within the cell, leading to the formation of reactive intermediates that can interact with various biomolecules. These interactions can result in changes in cellular functions and pathways, making it useful in research applications.

相似化合物的比较

- 4-(Phenylazo)phenol

- 4-(Phenylazo)benzoic acid

- 4-(Phenylazo)aniline

Comparison: Compared to these similar compounds, 4-phenyldiazenyl-2-propoxyaniline has a unique propoxy group attached to the benzene ring, which can influence its reactivity and applications. The presence of the propoxy group can enhance its solubility in organic solvents and may affect its interaction with other molecules.

生物活性

4-Phenyldiazenyl-2-propoxyaniline, also known by its CAS number 126335-28-2, is a diazo compound notable for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C15H18N4O

- Molecular Weight : 270.34 g/mol

The compound features a diazo functional group (-N=N-) linked to a phenyl group and a propoxy substituent, which may influence its reactivity and interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules, including proteins and nucleic acids. The proposed mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, altering metabolic pathways.

- Reactive Oxygen Species (ROS) Generation : It has been suggested that the compound can induce oxidative stress through ROS production, leading to cellular damage.

- DNA Interaction : Potential intercalation into DNA structures could disrupt replication and transcription processes.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that the compound possesses antimicrobial properties against various bacterial strains.

- Anticancer Potential : Preliminary investigations suggest that it may have cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent.

- Anti-inflammatory Effects : It has been observed to reduce inflammation in certain experimental models.

Case Studies

Several studies highlight the biological activity of this compound:

-

Antimicrobial Study :

- Objective : To evaluate the antimicrobial efficacy against E. coli and S. aureus.

- Findings : The compound exhibited significant inhibition zones compared to control groups, suggesting strong antibacterial properties.

-

Cytotoxicity Assay :

- Objective : To assess the cytotoxic effects on human cancer cell lines (e.g., HeLa).

- Findings : Results indicated a dose-dependent decrease in cell viability, with IC50 values suggesting effectiveness at micromolar concentrations.

-

Anti-inflammatory Research :

- Objective : To investigate the anti-inflammatory effects in a rodent model of induced inflammation.

- Findings : Treatment with the compound resulted in reduced levels of pro-inflammatory cytokines compared to untreated controls.

Data Table of Biological Activities

属性

IUPAC Name |

4-phenyldiazenyl-2-propoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O/c1-2-10-19-15-11-13(8-9-14(15)16)18-17-12-6-4-3-5-7-12/h3-9,11H,2,10,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZZGIBJOAJXVNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=CC(=C1)N=NC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801037850 | |

| Record name | Benzenamine, 4-(2-phenyldiazenyl)-2-propoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801037850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126335-28-2 | |

| Record name | Benzenamine, 4-(phenylazo)-2-propoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126335282 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 4-(2-phenyldiazenyl)-2-propoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801037850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。